3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
CAS No.: 384369-66-8
Cat. No.: VC16109023
Molecular Formula: C26H25N3O4
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 384369-66-8 |
|---|---|
| Molecular Formula | C26H25N3O4 |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | (4E)-4-[hydroxy-(2-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C26H25N3O4/c1-16(2)33-20-8-9-21(17(3)12-20)24(30)22-23(19-7-5-11-28-14-19)29(26(32)25(22)31)15-18-6-4-10-27-13-18/h4-14,16,23,30H,15H2,1-3H3/b24-22+ |
| Standard InChI Key | YJPYTHLOLBTEHK-ZNTNEXAZSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OC(C)C)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O |
| Canonical SMILES | CC1=C(C=CC(=C1)OC(C)C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
Introduction
3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a molecular formula of C26H25N3O4. This compound features a pyrrolone core, an isopropoxy group, a methyl group attached to the benzene ring, and two pyridine rings, which contribute to its potential biological activity and chemical reactivity.
Synthesis and Chemical Reactivity
The synthesis of such complex organic compounds typically involves multi-step reactions, including condensation reactions and substitutions. The presence of various functional groups allows for further modification through organic reactions, which can enhance its biological properties or facilitate the synthesis of analogs for further study.
Biological Activity and Potential Applications
While specific biological activities of 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one are not detailed in the available literature, compounds with similar structures often exhibit significant biological activities. These may include interactions with enzymes or receptors, which could be relevant in pharmaceutical applications.
Comparison with Similar Compounds
Similar compounds, such as 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one, feature different substituents like a morpholinopropyl group instead of a pyridin-3-ylmethyl group. These variations can significantly affect their chemical and biological properties.
| Compound | Structural Features | Unique Attributes |
|---|---|---|
| 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one | Pyrrolone core, Isopropoxy, Pyridine rings | Potential for biological activity due to complex structure |
| 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | Morpholinopropyl instead of Pyridin-3-ylmethyl | Different reactivity and biological activity profile |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume